molecular formula C5H4Cl2N2O2 B1307787 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 73742-45-7

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1307787
CAS RN: 73742-45-7
M. Wt: 195 g/mol
InChI Key: BXVCXZREYQLVTA-UHFFFAOYSA-N
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Patent
US06479500B1

Procedure details

Sulfuryl chloride (120 ml) was added dropwise to a suspension of 6-chloromethyluracil (163 g) in acetic acid (500 ml) over 20 minutes at room temperature, and the mixture was stirred for an additional 3 hours at room temperature. The resultant solution was poured into iced water (500 ml), and then precipitated crystals were collected through filtration, to there by obtain 182.3 g of 5-chloro-6-chloromethyluracil (92% yield).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[Cl:6][CH2:7][C:8]1[NH:13][C:12](=[O:14])[NH:11][C:10](=[O:15])[CH:9]=1.O>C(O)(=O)C>[Cl:4][C:9]1[C:10](=[O:15])[NH:11][C:12](=[O:14])[NH:13][C:8]=1[CH2:7][Cl:6]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
163 g
Type
reactant
Smiles
ClCC1=CC(NC(N1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected through filtration, to there

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(NC(NC1CCl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 182.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.